molecular formula C12H13ClN2 B13710307 8-(3-Azetidinyl)quinoline Hydrochloride

8-(3-Azetidinyl)quinoline Hydrochloride

Katalognummer: B13710307
Molekulargewicht: 220.70 g/mol
InChI-Schlüssel: TVYFUWNBVJJSJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as “MFCD32662237” is a chemical entity with unique properties and applications. It is known for its stability and reactivity, making it a valuable compound in various scientific and industrial fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD32662237” involves a series of chemical reactions under controlled conditions. One common method includes the reaction of specific precursors in the presence of a catalyst. The reaction conditions typically involve maintaining a specific temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

For industrial-scale production, the synthesis of “MFCD32662237” is optimized to ensure cost-effectiveness and efficiency. This often involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The process is designed to minimize waste and maximize yield, making it suitable for large-scale manufacturing.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD32662237” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves halogenation or nitration reactions using reagents like chlorine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce halogenated or nitrated compounds.

Wissenschaftliche Forschungsanwendungen

“MFCD32662237” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which “MFCD32662237” exerts its effects involves interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Eigenschaften

Molekularformel

C12H13ClN2

Molekulargewicht

220.70 g/mol

IUPAC-Name

8-(azetidin-3-yl)quinoline;hydrochloride

InChI

InChI=1S/C12H12N2.ClH/c1-3-9-4-2-6-14-12(9)11(5-1)10-7-13-8-10;/h1-6,10,13H,7-8H2;1H

InChI-Schlüssel

TVYFUWNBVJJSJQ-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)C2=CC=CC3=C2N=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.